LBW242

Description

Properties

IUPAC Name |

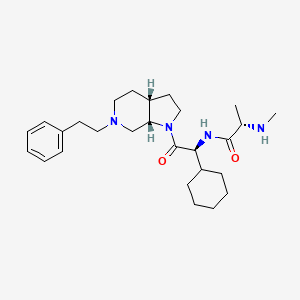

(2S)-N-[(1S)-2-[(3aR,7aS)-6-(2-phenylethyl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N4O2/c1-20(28-2)26(32)29-25(23-11-7-4-8-12-23)27(33)31-18-15-22-14-17-30(19-24(22)31)16-13-21-9-5-3-6-10-21/h3,5-6,9-10,20,22-25,28H,4,7-8,11-19H2,1-2H3,(H,29,32)/t20-,22+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSMRSHIIKPNAK-LSAVBLLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCC3C2CN(CC3)CCC4=CC=CC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CC[C@@H]3[C@H]2CN(CC3)CCC4=CC=CC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701101698 | |

| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(3aR,7aS)-octahydro-6-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867324-12-7 | |

| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(3aR,7aS)-octahydro-6-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867324-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LBW-242 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867324127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(3aR,7aS)-octahydro-6-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LBW-242 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG5DD6UA5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LBW242

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LBW242 is a potent, orally active, small-molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic designed to antagonize the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the N-terminal tetrapeptide of the endogenous protein SMAC/DIABLO, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, primarily cIAP1 and XIAP, thereby relieving their inhibitory effects on caspases and promoting apoptosis in cancer cells. This document provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: IAP Antagonism

The primary mechanism of action of this compound is the inhibition of IAP proteins. IAPs are a family of endogenous proteins that act as key regulators of apoptosis and are often overexpressed in cancer cells, contributing to therapeutic resistance. This compound, as a SMAC mimetic, directly binds to the BIR domains of IAPs, preventing them from interacting with and inhibiting caspases.

One study reported that this compound exhibits nanomolar potency against XIAP and cIAP1 in competitive binding assays using a SMAC 7-mer peptide[1]. This interaction disrupts the formation of the IAP-caspase complex, liberating active caspases to execute the apoptotic program.

Quantitative Binding Data

Table 1: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| FLT3-expressing Ba/F3 lines | Leukemia | Proliferation | IC50 | 0.5 to >1 µM | [4] |

| MV4;11 | Leukemia | Growth Inhibition | - | Partial inhibition at 1 µM | [4] |

| Neuroblastoma cell lines | Neuroblastoma | Proliferation | - | Inhibition at high µM concentrations | [5] |

Signaling Pathways Modulated by this compound

This compound influences multiple signaling pathways to induce apoptosis, primarily through the potentiation of the intrinsic and extrinsic apoptotic pathways.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by various intracellular stresses. A key event in this pathway is the release of cytochrome c and SMAC/DIABLO from the mitochondria into the cytosol.

-

Disruption of XIAP-Caspase-9 Inhibition : XIAP is a potent inhibitor of caspase-9, the initiator caspase of the intrinsic pathway. This compound binds to the BIR3 domain of XIAP, preventing it from binding to and inhibiting caspase-9. This allows for the activation of caspase-9 within the apoptosome complex, which in turn activates downstream effector caspases like caspase-3 and -7.

Caption: Intrinsic pathway activation by this compound.

Extrinsic Apoptosis Pathway and TNFα Signaling

The extrinsic pathway is initiated by the binding of death ligands, such as TNFα and TRAIL, to their corresponding death receptors on the cell surface.

-

cIAP1 Degradation and TNFα Production : this compound binding to cIAP1 induces its auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1 leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway. This, in turn, can lead to the production and secretion of TNFα.

-

Sensitization to TNFα- and TRAIL-induced Apoptosis : The secreted TNFα can then act in an autocrine or paracrine manner to bind to its receptor, TNFR1, and initiate the formation of Complex II, a pro-apoptotic signaling complex containing FADD, caspase-8, and RIPK1. By inhibiting cIAPs, this compound prevents the ubiquitination of RIPK1, promoting the formation of the apoptotic Complex II over the pro-survival Complex I. This sensitizes cancer cells to TNFα- and TRAIL-mediated apoptosis. Mechanistic studies have shown that apoptosis induced by this compound in ovarian cancer cells is associated with the activation of caspase-8[6].

Caption: Extrinsic pathway potentiation by this compound.

Key Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competition Assay

This assay is used to demonstrate the direct binding of this compound to the BIR3 domain of XIAP and its ability to compete with SMAC.

-

Principle : TR-FRET measures the energy transfer between a donor fluorophore (e.g., a terbium-labeled antibody against a tagged XIAP-BIR3) and an acceptor fluorophore (e.g., a fluorescently labeled SMAC peptide). When in close proximity, excitation of the donor results in emission from the acceptor. A competing compound like this compound will disrupt this interaction, leading to a decrease in the FRET signal.

-

Protocol Outline :

-

Recombinant GST-tagged XIAP-BIR3 protein is incubated with a terbium-labeled anti-GST antibody (donor).

-

A biotinylated SMAC-derived peptide labeled with a streptavidin-conjugated acceptor fluorophore is added.

-

Increasing concentrations of this compound are added to the mixture.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~620 nm) and acceptor (~665 nm).

-

The ratio of acceptor to donor emission is calculated and plotted against the concentration of this compound to determine the IC50 value.

-

Caption: TR-FRET competitive binding assay workflow.

Immunoprecipitation and Western Blotting for XIAP-Caspase-9 Interaction

This experiment demonstrates that this compound can disrupt the endogenous interaction between XIAP and caspase-9 in intact cells[7].

-

Principle : Immunoprecipitation (IP) is used to isolate a specific protein (caspase-9) and its binding partners from a cell lysate. Western blotting is then used to detect the presence of a specific binding partner (XIAP) in the immunoprecipitated complex.

-

Protocol Outline :

-

Cancer cells (e.g., LN827 glioma cells) are treated with varying concentrations of this compound for a specified time (e.g., 4 hours)[7].

-

Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

The cell lysate is pre-cleared with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

An antibody specific for caspase-9 is added to the lysate and incubated to form an antibody-antigen complex.

-

Protein A/G agarose beads are added to capture the antibody-antigen complex.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF) and probed with a primary antibody against XIAP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate. A decrease in the XIAP signal in the immunoprecipitated samples from this compound-treated cells indicates disruption of the XIAP-caspase-9 interaction.

-

Caspase Activity Assays

These assays quantify the activity of key caspases (caspase-3, -7, -8, and -9) following treatment with this compound, often in combination with other anti-cancer agents. Commercially available kits, such as the Caspase-Glo® assays from Promega, are frequently used[8].

-

Principle : These assays utilize a proluminescent caspase substrate. In the presence of the active caspase, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin). The luciferase then generates a luminescent signal that is proportional to the caspase activity.

-

Protocol Outline (using Caspase-Glo® 3/7 Assay) :

-

Cells are seeded in a 96-well plate and treated with this compound and/or other compounds for the desired duration (e.g., 48 hours)[9].

-

An equal volume of the Caspase-Glo® 3/7 Reagent is added to each well.

-

The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the enzymatic reaction to occur.

-

The luminescence is measured using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

-

PARP Cleavage Western Blot

This assay is a hallmark of apoptosis and is used to confirm the execution phase of apoptosis induced by this compound.

-

Principle : Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme that is cleaved by active caspase-3 and -7 during apoptosis. Western blotting can detect both the full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).

-

Protocol Outline :

-

Cells are treated with this compound, alone or in combination with other agents.

-

Whole-cell lysates are prepared using a lysis buffer containing protease inhibitors.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with a primary antibody that recognizes both full-length and cleaved PARP.

-

An HRP-conjugated secondary antibody is used for detection via chemiluminescence. The appearance of the 89 kDa fragment is indicative of apoptosis.

-

Conclusion

This compound is a SMAC mimetic that effectively induces apoptosis in cancer cells through the antagonism of IAP proteins. Its mechanism of action involves the disruption of XIAP-mediated caspase inhibition and the induction of cIAP1 degradation, which leads to the activation of both the intrinsic and extrinsic apoptotic pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other IAP antagonists in the context of cancer drug development. The ability of this compound to sensitize cancer cells to conventional chemotherapies and other targeted agents underscores its potential as a valuable component of combination cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. JCI - Resistance of human glioblastoma multiforme cells to growth factor inhibitors is overcome by blockade of inhibitor of apoptosis proteins [jci.org]

An In-depth Technical Guide to the Mechanism of Action of LBW242

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LBW242 is a potent, orally active, small-molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic designed to antagonize the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the N-terminal tetrapeptide of the endogenous protein SMAC/DIABLO, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, primarily cIAP1 and XIAP, thereby relieving their inhibitory effects on caspases and promoting apoptosis in cancer cells. This document provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: IAP Antagonism

The primary mechanism of action of this compound is the inhibition of IAP proteins. IAPs are a family of endogenous proteins that act as key regulators of apoptosis and are often overexpressed in cancer cells, contributing to therapeutic resistance. This compound, as a SMAC mimetic, directly binds to the BIR domains of IAPs, preventing them from interacting with and inhibiting caspases.

One study reported that this compound exhibits nanomolar potency against XIAP and cIAP1 in competitive binding assays using a SMAC 7-mer peptide[1]. This interaction disrupts the formation of the IAP-caspase complex, liberating active caspases to execute the apoptotic program.

Quantitative Binding Data

Table 1: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| FLT3-expressing Ba/F3 lines | Leukemia | Proliferation | IC50 | 0.5 to >1 µM | [4] |

| MV4;11 | Leukemia | Growth Inhibition | - | Partial inhibition at 1 µM | [4] |

| Neuroblastoma cell lines | Neuroblastoma | Proliferation | - | Inhibition at high µM concentrations | [5] |

Signaling Pathways Modulated by this compound

This compound influences multiple signaling pathways to induce apoptosis, primarily through the potentiation of the intrinsic and extrinsic apoptotic pathways.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by various intracellular stresses. A key event in this pathway is the release of cytochrome c and SMAC/DIABLO from the mitochondria into the cytosol.

-

Disruption of XIAP-Caspase-9 Inhibition : XIAP is a potent inhibitor of caspase-9, the initiator caspase of the intrinsic pathway. This compound binds to the BIR3 domain of XIAP, preventing it from binding to and inhibiting caspase-9. This allows for the activation of caspase-9 within the apoptosome complex, which in turn activates downstream effector caspases like caspase-3 and -7.

Caption: Intrinsic pathway activation by this compound.

Extrinsic Apoptosis Pathway and TNFα Signaling

The extrinsic pathway is initiated by the binding of death ligands, such as TNFα and TRAIL, to their corresponding death receptors on the cell surface.

-

cIAP1 Degradation and TNFα Production : this compound binding to cIAP1 induces its auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1 leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway. This, in turn, can lead to the production and secretion of TNFα.

-

Sensitization to TNFα- and TRAIL-induced Apoptosis : The secreted TNFα can then act in an autocrine or paracrine manner to bind to its receptor, TNFR1, and initiate the formation of Complex II, a pro-apoptotic signaling complex containing FADD, caspase-8, and RIPK1. By inhibiting cIAPs, this compound prevents the ubiquitination of RIPK1, promoting the formation of the apoptotic Complex II over the pro-survival Complex I. This sensitizes cancer cells to TNFα- and TRAIL-mediated apoptosis. Mechanistic studies have shown that apoptosis induced by this compound in ovarian cancer cells is associated with the activation of caspase-8[6].

Caption: Extrinsic pathway potentiation by this compound.

Key Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competition Assay

This assay is used to demonstrate the direct binding of this compound to the BIR3 domain of XIAP and its ability to compete with SMAC.

-

Principle : TR-FRET measures the energy transfer between a donor fluorophore (e.g., a terbium-labeled antibody against a tagged XIAP-BIR3) and an acceptor fluorophore (e.g., a fluorescently labeled SMAC peptide). When in close proximity, excitation of the donor results in emission from the acceptor. A competing compound like this compound will disrupt this interaction, leading to a decrease in the FRET signal.

-

Protocol Outline :

-

Recombinant GST-tagged XIAP-BIR3 protein is incubated with a terbium-labeled anti-GST antibody (donor).

-

A biotinylated SMAC-derived peptide labeled with a streptavidin-conjugated acceptor fluorophore is added.

-

Increasing concentrations of this compound are added to the mixture.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~620 nm) and acceptor (~665 nm).

-

The ratio of acceptor to donor emission is calculated and plotted against the concentration of this compound to determine the IC50 value.

-

Caption: TR-FRET competitive binding assay workflow.

Immunoprecipitation and Western Blotting for XIAP-Caspase-9 Interaction

This experiment demonstrates that this compound can disrupt the endogenous interaction between XIAP and caspase-9 in intact cells[7].

-

Principle : Immunoprecipitation (IP) is used to isolate a specific protein (caspase-9) and its binding partners from a cell lysate. Western blotting is then used to detect the presence of a specific binding partner (XIAP) in the immunoprecipitated complex.

-

Protocol Outline :

-

Cancer cells (e.g., LN827 glioma cells) are treated with varying concentrations of this compound for a specified time (e.g., 4 hours)[7].

-

Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

The cell lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.

-

An antibody specific for caspase-9 is added to the lysate and incubated to form an antibody-antigen complex.

-

Protein A/G agarose beads are added to capture the antibody-antigen complex.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF) and probed with a primary antibody against XIAP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate. A decrease in the XIAP signal in the immunoprecipitated samples from this compound-treated cells indicates disruption of the XIAP-caspase-9 interaction.

-

Caspase Activity Assays

These assays quantify the activity of key caspases (caspase-3, -7, -8, and -9) following treatment with this compound, often in combination with other anti-cancer agents. Commercially available kits, such as the Caspase-Glo® assays from Promega, are frequently used[8].

-

Principle : These assays utilize a proluminescent caspase substrate. In the presence of the active caspase, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin). The luciferase then generates a luminescent signal that is proportional to the caspase activity.

-

Protocol Outline (using Caspase-Glo® 3/7 Assay) :

-

Cells are seeded in a 96-well plate and treated with this compound and/or other compounds for the desired duration (e.g., 48 hours)[9].

-

An equal volume of the Caspase-Glo® 3/7 Reagent is added to each well.

-

The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the enzymatic reaction to occur.

-

The luminescence is measured using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

-

PARP Cleavage Western Blot

This assay is a hallmark of apoptosis and is used to confirm the execution phase of apoptosis induced by this compound.

-

Principle : Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme that is cleaved by active caspase-3 and -7 during apoptosis. Western blotting can detect both the full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).

-

Protocol Outline :

-

Cells are treated with this compound, alone or in combination with other agents.

-

Whole-cell lysates are prepared using a lysis buffer containing protease inhibitors.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with a primary antibody that recognizes both full-length and cleaved PARP.

-

An HRP-conjugated secondary antibody is used for detection via chemiluminescence. The appearance of the 89 kDa fragment is indicative of apoptosis.

-

Conclusion

This compound is a SMAC mimetic that effectively induces apoptosis in cancer cells through the antagonism of IAP proteins. Its mechanism of action involves the disruption of XIAP-mediated caspase inhibition and the induction of cIAP1 degradation, which leads to the activation of both the intrinsic and extrinsic apoptotic pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other IAP antagonists in the context of cancer drug development. The ability of this compound to sensitize cancer cells to conventional chemotherapies and other targeted agents underscores its potential as a valuable component of combination cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. JCI - Resistance of human glioblastoma multiforme cells to growth factor inhibitors is overcome by blockade of inhibitor of apoptosis proteins [jci.org]

LBW242 as a Smac Mimetic for Apoptosis Induction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LBW242, a small molecule Smac mimetic, and its role in the induction of apoptosis in cancer cells. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for the evaluation of its efficacy, and visualizes the critical signaling pathways and experimental workflows.

Core Concepts: Targeting Inhibitor of Apoptosis Proteins (IAPs)

Cancer cells often evade programmed cell death, or apoptosis, a critical mechanism for eliminating damaged or malignant cells. A key family of proteins involved in this evasion is the Inhibitor of Apoptosis Proteins (IAPs). IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs (cIAP1 and cIAP2), function by directly binding to and inhibiting caspases, the key executioners of apoptosis.[1][2]

The Second Mitochondria-derived Activator of Caspase (Smac/DIABLO) is an endogenous protein that promotes apoptosis by binding to IAPs and neutralizing their inhibitory effect on caspases.[3][4] Smac mimetics, such as this compound, are synthetic peptidomimetics designed to mimic the N-terminal tetrapeptide motif (AVPI) of mature Smac, thereby acting as potent IAP antagonists.[2][4]

Mechanism of Action of this compound

This compound exerts its pro-apoptotic effects primarily by targeting and neutralizing IAPs, which in turn liberates caspases to execute apoptosis. Its mechanism can be multifaceted, involving both direct caspase de-repression and the induction of a TNFα-dependent signaling cascade.

As a Smac mimetic, this compound binds with high affinity to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly the BIR3 domain of XIAP.[5][6] This binding competitively displaces caspases from IAPs, leading to the activation of the apoptotic cascade. While this compound was designed based on the Smac-XIAP interaction, it also binds strongly to cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[7]

The degradation of cIAPs has a significant consequence: it leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. In many cancer cell lines, this signaling cascade results in the production and secretion of tumor necrosis factor-alpha (TNFα).[4][7] This autocrine or paracrine TNFα then binds to its receptor (TNFR1) on the cell surface, initiating the extrinsic apoptosis pathway. In the absence of cIAPs, which are crucial for the pro-survival signaling downstream of TNFR1, the signaling complex shifts towards a pro-apoptotic state, leading to the activation of caspase-8 and subsequent executioner caspases.

However, studies have also shown that this compound can sensitize cancer cells to apoptosis in a TNFα-independent manner, particularly in combination with conventional chemotherapeutic agents.[8][9] In these contexts, the primary mechanism is the direct antagonism of XIAP, which lowers the threshold for apoptosis induction by other stimuli that activate the intrinsic (mitochondrial) pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound, providing insights into its potency and efficacy in different cancer cell lines.

Table 1: In Vitro Efficacy of this compound as a Single Agent

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| MV4;11 | Acute Myeloid Leukemia | Proliferation Assay | - | Partial inhibition at 1 µM | [10] |

| FLT3-ITD-Ba/F3 | Leukemia | Proliferation Assay | IC50 | 0.5 to >1 µM | [10][11] |

| Neuroblastoma Cells (murine and human) | Neuroblastoma | Proliferation Assay | - | Relevant inhibition only at >10 µM | [5] |

Table 2: Synergistic Efficacy of this compound in Combination with Other Agents

| Cell Line | Cancer Type | Combination Agent | Assay | Endpoint | Observation | Reference |

| Ovarian Cancer Cell Lines (A2780, A2780/ADR, SKOV3, HEY) | Ovarian Cancer | TRAIL | Apoptosis Assay | - | Strong synergism in inducing apoptosis | [12] |

| Ovarian Cancer Cell Lines | Ovarian Cancer | Topotecan | Apoptosis Assay | - | Potentiation of antitumor effects | [12] |

| Neuroblastoma Cells (human and murine) | Neuroblastoma | Vincristine, Doxorubicin | Apoptosis Assay | - | Sensitization to chemotherapy-induced apoptosis | [8] |

| Glioblastoma Multiforme Cells (LN827, U87) | Glioblastoma | Imatinib | Apoptosis Assay | - | Synergistic induction of apoptosis | [6] |

| Melanoma Cells | Melanoma | Poly I:C (TLR-3 ligand) | Apoptosis Assay | - | Potent induction of apoptosis | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic activity of this compound.

Cell Viability and Proliferation Assays (MTT/WST-1)

These colorimetric assays are used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium-1) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.

-

Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

For MTT Assay:

-

Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.

-

Mix gently on an orbital shaker to ensure complete dissolution.

-

-

For WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the log of this compound concentration.[1][2][5][14][15]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound and/or other agents

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the viability assay.

-

After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.[9][16][17]

Caspase Activity Assay (Fluorometric)

This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorogenic substrate.

Materials:

-

Cells treated with this compound

-

Caspase-Glo® Assay Kit (or similar) for the specific caspase of interest (e.g., containing a substrate like Ac-DEVD-AMC for caspase-3/7)

-

Cell lysis buffer

-

Fluorometer or microplate reader with fluorescence detection capabilities

Protocol:

-

Treat cells with this compound as desired.

-

Lyse the cells using the provided lysis buffer and incubate on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates to ensure equal loading.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Prepare the caspase substrate reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[3][7]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound-induced apoptosis.

Signaling Pathways

Caption: this compound signaling pathways for apoptosis induction.

Experimental Workflows

Caption: Workflow for key experiments evaluating this compound.

Conclusion

This compound represents a promising therapeutic strategy for overcoming apoptosis resistance in cancer. By effectively mimicking the endogenous IAP antagonist Smac, this compound can sensitize cancer cells to apoptosis induced by various stimuli, including death receptor ligands and conventional chemotherapeutic agents. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other Smac mimetics in the fight against cancer. Further research and clinical trials are warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. broadpharm.com [broadpharm.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

LBW242 as a Smac Mimetic for Apoptosis Induction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LBW242, a small molecule Smac mimetic, and its role in the induction of apoptosis in cancer cells. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for the evaluation of its efficacy, and visualizes the critical signaling pathways and experimental workflows.

Core Concepts: Targeting Inhibitor of Apoptosis Proteins (IAPs)

Cancer cells often evade programmed cell death, or apoptosis, a critical mechanism for eliminating damaged or malignant cells. A key family of proteins involved in this evasion is the Inhibitor of Apoptosis Proteins (IAPs). IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs (cIAP1 and cIAP2), function by directly binding to and inhibiting caspases, the key executioners of apoptosis.[1][2]

The Second Mitochondria-derived Activator of Caspase (Smac/DIABLO) is an endogenous protein that promotes apoptosis by binding to IAPs and neutralizing their inhibitory effect on caspases.[3][4] Smac mimetics, such as this compound, are synthetic peptidomimetics designed to mimic the N-terminal tetrapeptide motif (AVPI) of mature Smac, thereby acting as potent IAP antagonists.[2][4]

Mechanism of Action of this compound

This compound exerts its pro-apoptotic effects primarily by targeting and neutralizing IAPs, which in turn liberates caspases to execute apoptosis. Its mechanism can be multifaceted, involving both direct caspase de-repression and the induction of a TNFα-dependent signaling cascade.

As a Smac mimetic, this compound binds with high affinity to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly the BIR3 domain of XIAP.[5][6] This binding competitively displaces caspases from IAPs, leading to the activation of the apoptotic cascade. While this compound was designed based on the Smac-XIAP interaction, it also binds strongly to cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[7]

The degradation of cIAPs has a significant consequence: it leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. In many cancer cell lines, this signaling cascade results in the production and secretion of tumor necrosis factor-alpha (TNFα).[4][7] This autocrine or paracrine TNFα then binds to its receptor (TNFR1) on the cell surface, initiating the extrinsic apoptosis pathway. In the absence of cIAPs, which are crucial for the pro-survival signaling downstream of TNFR1, the signaling complex shifts towards a pro-apoptotic state, leading to the activation of caspase-8 and subsequent executioner caspases.

However, studies have also shown that this compound can sensitize cancer cells to apoptosis in a TNFα-independent manner, particularly in combination with conventional chemotherapeutic agents.[8][9] In these contexts, the primary mechanism is the direct antagonism of XIAP, which lowers the threshold for apoptosis induction by other stimuli that activate the intrinsic (mitochondrial) pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound, providing insights into its potency and efficacy in different cancer cell lines.

Table 1: In Vitro Efficacy of this compound as a Single Agent

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| MV4;11 | Acute Myeloid Leukemia | Proliferation Assay | - | Partial inhibition at 1 µM | [10] |

| FLT3-ITD-Ba/F3 | Leukemia | Proliferation Assay | IC50 | 0.5 to >1 µM | [10][11] |

| Neuroblastoma Cells (murine and human) | Neuroblastoma | Proliferation Assay | - | Relevant inhibition only at >10 µM | [5] |

Table 2: Synergistic Efficacy of this compound in Combination with Other Agents

| Cell Line | Cancer Type | Combination Agent | Assay | Endpoint | Observation | Reference |

| Ovarian Cancer Cell Lines (A2780, A2780/ADR, SKOV3, HEY) | Ovarian Cancer | TRAIL | Apoptosis Assay | - | Strong synergism in inducing apoptosis | [12] |

| Ovarian Cancer Cell Lines | Ovarian Cancer | Topotecan | Apoptosis Assay | - | Potentiation of antitumor effects | [12] |

| Neuroblastoma Cells (human and murine) | Neuroblastoma | Vincristine, Doxorubicin | Apoptosis Assay | - | Sensitization to chemotherapy-induced apoptosis | [8] |

| Glioblastoma Multiforme Cells (LN827, U87) | Glioblastoma | Imatinib | Apoptosis Assay | - | Synergistic induction of apoptosis | [6] |

| Melanoma Cells | Melanoma | Poly I:C (TLR-3 ligand) | Apoptosis Assay | - | Potent induction of apoptosis | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic activity of this compound.

Cell Viability and Proliferation Assays (MTT/WST-1)

These colorimetric assays are used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium-1) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.

-

Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

For MTT Assay:

-

Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete dissolution.

-

-

For WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the log of this compound concentration.[1][2][5][14][15]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound and/or other agents

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the viability assay.

-

After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.[9][16][17]

Caspase Activity Assay (Fluorometric)

This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorogenic substrate.

Materials:

-

Cells treated with this compound

-

Caspase-Glo® Assay Kit (or similar) for the specific caspase of interest (e.g., containing a substrate like Ac-DEVD-AMC for caspase-3/7)

-

Cell lysis buffer

-

Fluorometer or microplate reader with fluorescence detection capabilities

Protocol:

-

Treat cells with this compound as desired.

-

Lyse the cells using the provided lysis buffer and incubate on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates to ensure equal loading.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Prepare the caspase substrate reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[3][7]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound-induced apoptosis.

Signaling Pathways

Caption: this compound signaling pathways for apoptosis induction.

Experimental Workflows

Caption: Workflow for key experiments evaluating this compound.

Conclusion

This compound represents a promising therapeutic strategy for overcoming apoptosis resistance in cancer. By effectively mimicking the endogenous IAP antagonist Smac, this compound can sensitize cancer cells to apoptosis induced by various stimuli, including death receptor ligands and conventional chemotherapeutic agents. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other Smac mimetics in the fight against cancer. Further research and clinical trials are warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. broadpharm.com [broadpharm.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

An In-depth Technical Guide to the IAP Inhibitor LBW242

Discovery and Chemical Profile of a Potent Smac Mimetic

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of LBW242, a potent, orally active small molecule inhibitor of Inhibitor of Apoptosis Proteins (IAPs).

Introduction: Targeting Apoptosis in Cancer Therapy

The evasion of apoptosis is a hallmark of cancer, and members of the Inhibitor of Apoptosis Protein (IAP) family are key regulators of this process. IAPs, such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2, function by directly binding to and inhibiting caspases, the principal executioners of apoptosis. The endogenous mitochondrial protein, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), antagonizes IAPs, thereby promoting apoptosis. This compound was developed as a Smac mimetic through a rational drug design approach, mimicking the N-terminal amino acids of Smac that are responsible for IAP binding.[1] This guide details the chemical properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a 3-mer peptidomimetic designed to mimic the Smac protein's ability to neutralize the BIR3 domain of XIAP.[2]

Chemical Name: (S)-N-((S)-1-cyclohexyl-2-oxo-2-((3aR,7aS)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethyl)-2-(methylamino)propanamide[1]

Molecular Formula: C₂₇H₄₂N₄O₂[3]

Molecular Weight: 454.65 g/mol [3]

CAS Number: 867324-12-7[3]

Mechanism of Action: IAP Inhibition and Apoptosis Induction

This compound exerts its pro-apoptotic effects by binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, primarily XIAP and cIAPs.[1] This binding prevents the IAPs from inhibiting caspases, leading to the activation of the apoptotic cascade.

Direct IAP Antagonism

By mimicking the N-terminal AVPI motif of Smac, this compound competitively binds to the BIR3 domain of XIAP, displacing it from its complex with caspase-9 and allowing for the activation of the intrinsic apoptotic pathway.[1][4] While initially designed based on the Smac-XIAP interaction, studies have shown that this compound binds more tightly to cIAP1 than to XIAP.[5]

Induction of cIAP1/2 Degradation and Non-Canonical NF-κB Signaling

Binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[5] The degradation of cIAPs, which are key negative regulators of the non-canonical NF-κB pathway, leads to the stabilization of NF-κB-inducing kinase (NIK). This results in the processing of p100 to p52 and the activation of the non-canonical NF-κB pathway, which can contribute to the induction of apoptosis in some cellular contexts.[6]

Sensitization to TNFα-mediated Apoptosis

The degradation of cIAPs by this compound also plays a crucial role in sensitizing cancer cells to Tumor Necrosis Factor-alpha (TNFα)-induced apoptosis. cIAPs are essential components of the TNFα receptor signaling complex (Complex I) that promotes cell survival through the activation of the canonical NF-κB pathway. The loss of cIAPs upon this compound treatment leads to the formation of a pro-apoptotic complex (Complex II), resulting in the activation of caspase-8 and subsequent cell death.[5]

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activity of this compound from various published studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| FLT3-ITD-Ba/F3 | Leukemia | 0.5 - >1 | |

| A627T-FLT3-Ba/F3 | Leukemia | 0.5 - >1 | |

| F691I-FLT3-Ba/F3 | Leukemia | 0.5 - >1 | |

| N676D-FLT3-Ba/F3 | Leukemia | 0.5 - >1 | |

| MV4;11 | Leukemia | Partial inhibition at 1 µM | |

| Neuroblastoma Cell Lines | Neuroblastoma | >10 (as single agent) | [4] |

| Ovarian Cancer Cell Lines | Ovarian Cancer | Moderately effective alone | [7] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cell Line | Dosage and Administration | Outcome | Reference |

| NCR Nude Mice | FLT3-ITD-Ba/F3 | 50 mg/kg, p.o., daily for 10 days | Reduced tumor burden | |

| NXS2 Neuroblastoma Mouse Model | NXS2 | 40 mg/kg, oral administration (for analogue LCL161) | Strong reduction of tumor growth | [4] |

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is used to determine the binding affinity of this compound to IAP proteins.

Principle: This assay measures the ability of this compound to displace a fluorescently labeled Smac-derived peptide from the BIR domain of an IAP protein. The proximity of the fluorescent labels on the IAP and the peptide results in a FRET signal, which is diminished upon displacement by this compound.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of the purified BIR domain of the target IAP protein (e.g., XIAP-BIR3, cIAP1-BIR3) labeled with a FRET donor (e.g., Terbium cryptate).

-

Prepare a solution of a synthetic Smac-derived peptide labeled with a FRET acceptor (e.g., d2).

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 384-well plate, add the IAP-donor conjugate and the Smac-acceptor peptide.

-

Add the different concentrations of this compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

-

-

Data Analysis:

-

Calculate the FRET ratio (acceptor emission / donor emission).

-

Plot the FRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Apo-ONE® Homogeneous Caspase-3/7 Assay

This assay measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[2][8]

Principle: The assay utilizes a pro-fluorescent caspase-3/7 substrate, (Z-DEVD)₂-R110. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing the fluorescent rhodamine 110 group, which can be quantified.[8]

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, alone or in combination with other agents, for the desired duration. Include appropriate positive and negative controls.

-

-

Assay Procedure:

-

Prepare the Apo-ONE® Caspase-3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions.

-

Add the reagent to each well of the 96-well plate.

-

Incubate the plate at room temperature, protected from light, for a period of 1 to 18 hours.[9]

-

-

Data Acquisition:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~499 nm and an emission wavelength of ~521 nm.[8]

-

-

Data Analysis:

-

Subtract the background fluorescence (from no-cell control wells).

-

Express the caspase activity as relative fluorescence units (RFU) or as a fold-change compared to the untreated control.

-

WST-1 Cell Proliferation Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[10]

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) by mitochondrial dehydrogenases in viable cells. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.[10]

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat the cells with a range of concentrations of this compound for a specified time (e.g., 48-72 hours).

-

-

Assay Procedure:

-

Data Acquisition:

-

Shake the plate for 1 minute to ensure a homogenous distribution of the formazan.

-

Measure the absorbance at 420-480 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Subtract the absorbance of the background control (media only).

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of this compound on tumor growth is then assessed over time.

Protocol:

-

Cell Preparation and Implantation:

-

Harvest cancer cells from culture and resuspend them in an appropriate medium (e.g., PBS or Matrigel).

-

Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control to the mice daily via oral gavage.

-

-

Data Collection:

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and perform further analyses such as immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.

-

Signaling Pathway and Experimental Workflow Diagrams

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Figure 2. General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a potent Smac mimetic that effectively induces apoptosis in various cancer cell models by antagonizing IAP proteins. Its multifaceted mechanism of action, involving direct caspase de-repression, induction of cIAP degradation, and sensitization to TNFα, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development, particularly in combination with other anti-cancer agents. This guide provides a foundational understanding of this compound for researchers aiming to explore its therapeutic potential.

References

- 1. nanopartikel.info [nanopartikel.info]

- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 3. Cytoprotective effect of selective small-molecule caspase inhibitors against staurosporine-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 5. eppendorf.com [eppendorf.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Buy (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide | 873652-48-3 | >98% [smolecule.com]

- 8. promega.com.cn [promega.com.cn]

- 9. mdpi.com [mdpi.com]

- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to the IAP Inhibitor LBW242

Discovery and Chemical Profile of a Potent Smac Mimetic

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of LBW242, a potent, orally active small molecule inhibitor of Inhibitor of Apoptosis Proteins (IAPs).

Introduction: Targeting Apoptosis in Cancer Therapy

The evasion of apoptosis is a hallmark of cancer, and members of the Inhibitor of Apoptosis Protein (IAP) family are key regulators of this process. IAPs, such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2, function by directly binding to and inhibiting caspases, the principal executioners of apoptosis. The endogenous mitochondrial protein, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), antagonizes IAPs, thereby promoting apoptosis. This compound was developed as a Smac mimetic through a rational drug design approach, mimicking the N-terminal amino acids of Smac that are responsible for IAP binding.[1] This guide details the chemical properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a 3-mer peptidomimetic designed to mimic the Smac protein's ability to neutralize the BIR3 domain of XIAP.[2]

Chemical Name: (S)-N-((S)-1-cyclohexyl-2-oxo-2-((3aR,7aS)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethyl)-2-(methylamino)propanamide[1]

Molecular Formula: C₂₇H₄₂N₄O₂[3]

Molecular Weight: 454.65 g/mol [3]

CAS Number: 867324-12-7[3]

Mechanism of Action: IAP Inhibition and Apoptosis Induction

This compound exerts its pro-apoptotic effects by binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, primarily XIAP and cIAPs.[1] This binding prevents the IAPs from inhibiting caspases, leading to the activation of the apoptotic cascade.

Direct IAP Antagonism

By mimicking the N-terminal AVPI motif of Smac, this compound competitively binds to the BIR3 domain of XIAP, displacing it from its complex with caspase-9 and allowing for the activation of the intrinsic apoptotic pathway.[1][4] While initially designed based on the Smac-XIAP interaction, studies have shown that this compound binds more tightly to cIAP1 than to XIAP.[5]

Induction of cIAP1/2 Degradation and Non-Canonical NF-κB Signaling

Binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[5] The degradation of cIAPs, which are key negative regulators of the non-canonical NF-κB pathway, leads to the stabilization of NF-κB-inducing kinase (NIK). This results in the processing of p100 to p52 and the activation of the non-canonical NF-κB pathway, which can contribute to the induction of apoptosis in some cellular contexts.[6]

Sensitization to TNFα-mediated Apoptosis

The degradation of cIAPs by this compound also plays a crucial role in sensitizing cancer cells to Tumor Necrosis Factor-alpha (TNFα)-induced apoptosis. cIAPs are essential components of the TNFα receptor signaling complex (Complex I) that promotes cell survival through the activation of the canonical NF-κB pathway. The loss of cIAPs upon this compound treatment leads to the formation of a pro-apoptotic complex (Complex II), resulting in the activation of caspase-8 and subsequent cell death.[5]

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activity of this compound from various published studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| FLT3-ITD-Ba/F3 | Leukemia | 0.5 - >1 | |

| A627T-FLT3-Ba/F3 | Leukemia | 0.5 - >1 | |

| F691I-FLT3-Ba/F3 | Leukemia | 0.5 - >1 | |

| N676D-FLT3-Ba/F3 | Leukemia | 0.5 - >1 | |

| MV4;11 | Leukemia | Partial inhibition at 1 µM | |

| Neuroblastoma Cell Lines | Neuroblastoma | >10 (as single agent) | [4] |

| Ovarian Cancer Cell Lines | Ovarian Cancer | Moderately effective alone | [7] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cell Line | Dosage and Administration | Outcome | Reference |

| NCR Nude Mice | FLT3-ITD-Ba/F3 | 50 mg/kg, p.o., daily for 10 days | Reduced tumor burden | |

| NXS2 Neuroblastoma Mouse Model | NXS2 | 40 mg/kg, oral administration (for analogue LCL161) | Strong reduction of tumor growth | [4] |

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is used to determine the binding affinity of this compound to IAP proteins.

Principle: This assay measures the ability of this compound to displace a fluorescently labeled Smac-derived peptide from the BIR domain of an IAP protein. The proximity of the fluorescent labels on the IAP and the peptide results in a FRET signal, which is diminished upon displacement by this compound.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of the purified BIR domain of the target IAP protein (e.g., XIAP-BIR3, cIAP1-BIR3) labeled with a FRET donor (e.g., Terbium cryptate).

-

Prepare a solution of a synthetic Smac-derived peptide labeled with a FRET acceptor (e.g., d2).

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 384-well plate, add the IAP-donor conjugate and the Smac-acceptor peptide.

-

Add the different concentrations of this compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

-

-

Data Analysis:

-

Calculate the FRET ratio (acceptor emission / donor emission).

-

Plot the FRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Apo-ONE® Homogeneous Caspase-3/7 Assay

This assay measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[2][8]

Principle: The assay utilizes a pro-fluorescent caspase-3/7 substrate, (Z-DEVD)₂-R110. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing the fluorescent rhodamine 110 group, which can be quantified.[8]

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, alone or in combination with other agents, for the desired duration. Include appropriate positive and negative controls.

-

-

Assay Procedure:

-

Prepare the Apo-ONE® Caspase-3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions.

-

Add the reagent to each well of the 96-well plate.

-

Incubate the plate at room temperature, protected from light, for a period of 1 to 18 hours.[9]

-

-

Data Acquisition:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~499 nm and an emission wavelength of ~521 nm.[8]

-

-

Data Analysis:

-

Subtract the background fluorescence (from no-cell control wells).

-

Express the caspase activity as relative fluorescence units (RFU) or as a fold-change compared to the untreated control.

-

WST-1 Cell Proliferation Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[10]

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.[10]

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat the cells with a range of concentrations of this compound for a specified time (e.g., 48-72 hours).

-

-

Assay Procedure:

-

Data Acquisition:

-

Shake the plate for 1 minute to ensure a homogenous distribution of the formazan.

-

Measure the absorbance at 420-480 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Subtract the absorbance of the background control (media only).

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of this compound on tumor growth is then assessed over time.

Protocol:

-

Cell Preparation and Implantation:

-

Harvest cancer cells from culture and resuspend them in an appropriate medium (e.g., PBS or Matrigel).

-

Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control to the mice daily via oral gavage.

-

-

Data Collection:

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and perform further analyses such as immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.

-

Signaling Pathway and Experimental Workflow Diagrams

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Figure 2. General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a potent Smac mimetic that effectively induces apoptosis in various cancer cell models by antagonizing IAP proteins. Its multifaceted mechanism of action, involving direct caspase de-repression, induction of cIAP degradation, and sensitization to TNFα, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development, particularly in combination with other anti-cancer agents. This guide provides a foundational understanding of this compound for researchers aiming to explore its therapeutic potential.

References

- 1. nanopartikel.info [nanopartikel.info]

- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 3. Cytoprotective effect of selective small-molecule caspase inhibitors against staurosporine-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 5. eppendorf.com [eppendorf.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Buy (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide | 873652-48-3 | >98% [smolecule.com]

- 8. promega.com.cn [promega.com.cn]

- 9. mdpi.com [mdpi.com]

- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

In-Depth Technical Guide: LBW242 Target Proteins and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LBW242 is a synthetic, cell-permeable, non-peptidic small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. It is designed to antagonize the Inhibitor of Apoptosis (IAP) proteins, a family of endogenous proteins that are key regulators of apoptosis and are often overexpressed in cancer cells, contributing to therapeutic resistance. By mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous IAP antagonist Smac/DIABLO, this compound disrupts the protein-protein interactions between IAPs and caspases, thereby promoting programmed cell death. This technical guide provides a comprehensive overview of the target proteins of this compound, its binding affinity, and the experimental methodologies used to characterize these interactions.

Target Proteins and Binding Affinity

The primary molecular targets of this compound are members of the IAP family, most notably X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1). Structural and biophysical studies have indicated that while this compound was designed based on the interaction between the Smac peptide and the BIR3 domain of XIAP, it exhibits a higher binding affinity for cIAP1.

| Target Protein | Binding Domain | Binding Affinity (Ki) | Assay Method |

| cIAP1 | BIR3 | Nanomolar (nM) range | Competitive Binding Assay |

| XIAP | BIR3 | Nanomolar (nM) range | Competitive Binding Assay |

Note: Specific Ki or Kd values for this compound are not consistently reported in publicly available literature; however, it is consistently described as having nanomolar potency against both XIAP and cIAP1 in competitive binding assays.[1][2]

Mechanism of Action

This compound's mechanism of action is twofold, targeting both the intrinsic and extrinsic apoptotic pathways through its interaction with different IAP proteins.

-

Antagonism of XIAP: XIAP is a potent IAP that directly binds to and inhibits the activity of executioner caspases-3 and -7, as well as the initiator caspase-9. This compound competes with caspases for binding to the BIR3 domain of XIAP. This relieves the XIAP-mediated inhibition of caspases, allowing for the activation of the apoptotic cascade.[3][4]

-